![molecular formula C12H11BrN2O2 B1375117 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1375471-47-8](/img/structure/B1375117.png)
1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound . It is related to other compounds such as “3-(3-Bromophenyl)propionic acid” which is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , has been studied . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been explored in various studies . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
- A study on related pyrazole carboxylic acid derivatives found significant antifungal activity against phytopathogenic fungi. This suggests potential applications of such compounds in agricultural fungicides (Du et al., 2015).
Biomedical Applications
- Research into similar pyrazole compounds has indicated their promise for biomedical applications, particularly in regulating inflammatory diseases. This underscores the potential therapeutic value of such compounds (Ryzhkova et al., 2020).
Coordination Chemistry and Material Science
- Pyrazole-dicarboxylate acid derivatives have been synthesized and used to form mononuclear coordination complexes with metals like Cu and Co. These complexes exhibit interesting structural properties, hinting at potential applications in material science and coordination chemistry (Radi et al., 2015).
Optical Nonlinearity Studies
- Certain N-substituted pyrazole carboxylates have been found to exhibit significant optical nonlinearity, indicating potential for use in optical limiting applications (Chandrakantha et al., 2013).
Antibacterial Activities
- Studies on metal complexes with pyrazole carboxylic acid derivatives have shown promising antibacterial activities, suggesting potential applications in antimicrobial therapies (Liu et al., 2014).
Crystallography and Structural Analysis
- Research into the structure and dynamic properties of pyrazole carboxylic acids has advanced our understanding of their crystallography and solid-state chemistry (Infantes et al., 2013).
Heterocyclic Dye Synthesis
- Pyrazole carboxylic acids have been used in the synthesis of heterocyclic dyes, demonstrating their utility in colorant chemistry (Tao et al., 2019).
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of similar compounds , it’s likely that this compound may affect pathways related to these diseases. For instance, it could interfere with the life cycle of the parasites causing these diseases, or it could disrupt key metabolic pathways within these parasites.
Result of Action
Similar pyrazole derivatives have shown significant inhibitory effects against leishmania and plasmodium species . Therefore, it’s plausible that this compound may also have similar effects.
Analyse Biochimique
Biochemical Properties
1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, the compound can bind to various receptor proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. This can result in altered cell function, including changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function . This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained oxidative stress, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by inhibiting acetylcholinesterase . At higher doses, it can induce toxicity, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux, altering the levels of various metabolites. Its metabolism can lead to the formation of active or inactive metabolites, affecting its overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its localization and activity. For instance, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization can influence its function, as it can interact with biomolecules within these compartments, affecting cellular processes.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPWINWBAFILCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166280 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-47-8 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



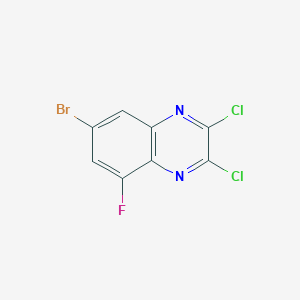
![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
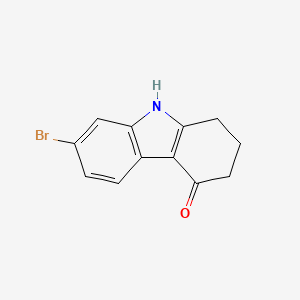
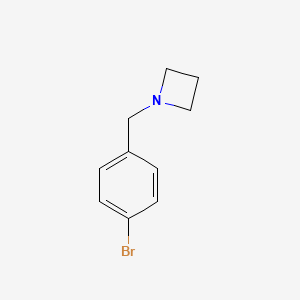
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


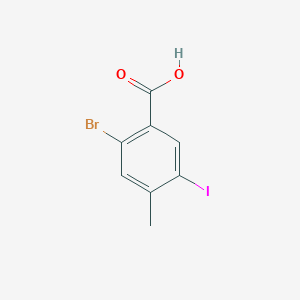
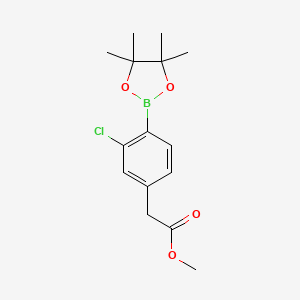
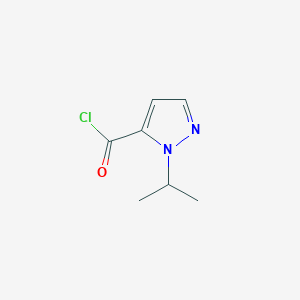
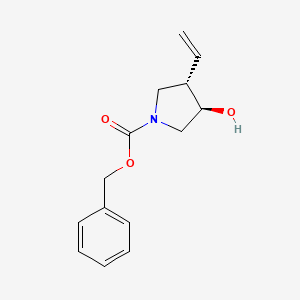
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
